Ivacaftor (also known as Kalydeco or VX-770) is a drug used for the management of Cystic Fibrosis (CF). It is manufactured and distributed by Vertex Pharmaceuticals. It was approved by the Food and Drug Administration on January 31, 2012, and by Health Canada in late 2012. Ivacaftor is administered as a monotherapy and also administered in combination with other drugs for the management of CF. Cystic Fibrosis is an autosomal recessive disorder caused by one of several different mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes. CFTR is active in epithelial cells of organs such as of the lungs, pancreas, liver, digestive system, and reproductive tract. Alterations in the CFTR gene result in altered production, misfolding, or function of the protein and consequently abnormal fluid and ion transport across cell membranes. As a result, CF patients produce thick, sticky mucus that clogs the ducts of organs where it is produced making patients more susceptible to complications such as infections, lung damage, pancreatic insufficiency, and malnutrition. Prior to the development of ivacaftor, management of CF primarily involved therapies for the control of infections, nutritional support, clearance of mucus, and management of symptoms rather than improvements in the underlying disease process or lung function (FEV1). Notably, ivacaftor was the first medication approved for the management of the underlying causes of CF (abnormalities in CFTR protein function) rather than control of symptoms.
Ivacaftor is a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator. The mechanism of action of ivacaftor is as a Chloride Channel Activation Potentiator, and Cytochrome P450 2C9 Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 3A Inhibitor.
See also: Ivacaftor; lumacaftor (component of); Elexacaftor, ivacaftor, tezacaftor; ivacaftor (component of); Ivacaftor; ivacaftor, tezacaftor (component of).
Ivacaftor
CAS No.: 873054-44-5
Cat. No.: VC0548828
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 873054-44-5 |
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Molecular Formula | C24H28N2O3 |
Molecular Weight | 392.5 g/mol |
IUPAC Name | N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Standard InChI | InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) |
Standard InChI Key | PURKAOJPTOLRMP-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C |
Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C |
Appearance | Solid powder |
Boiling Point | 550.4 |
Melting Point | 212-215 |
Chemical Properties and Pharmacological Profile
Molecular Characteristics
Ivacaftor (C₂₄H₂₈N₂O₃) is a quinoline-carboxamide derivative with molecular weight 392.49 g/mol . The crystalline solid exhibits a melting point of 212-215°C and limited aqueous solubility (0.017 mg/mL at 25°C), necessitating lipid-based formulation for oral bioavailability . X-ray diffraction studies reveal critical interactions between the di-tert-butylphenol moiety and CFTR's transmembrane domains, enabling channel potentiation .
Table 1: Physicochemical Properties of Ivacaftor
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₂₈N₂O₃ | |
Melting Point | 212-215°C | |
LogP | 5.2 | |
Protein Binding | 99% (primarily albumin) | |
CYP450 Metabolism | CYP3A4/5 (major) | |
Elimination Half-life | 12-14 hours |
Pharmacokinetic Profile
Ivacaftor demonstrates nonlinear pharmacokinetics with dose-dependent absorption (Tmax 4-6 hours) and extensive first-pass metabolism . Food markedly enhances bioavailability - high-fat meals increase AUC by 2.5-4.5-fold compared to fasting . The drug undergoes hepatic oxidation to two primary metabolites:
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M1 (hydroxymethyl-ivacaftor): 22% of dose, retains 16.7% parent activity
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M6 (ivacaftor-carboxylate): 43% of dose, pharmacologically inactive
Renal excretion accounts for <1% of elimination, with 88% fecal excretion of parent drug and metabolites . Pharmacokinetic modeling shows steady-state concentrations reach 1.5-3.5 μg/mL with 150mg BID dosing, maintaining therapeutic CFTR potentiation .
Mechanism of Action and CFTR Modulation
CFTR Potentiation Dynamics
Ivacaftor binds the CFTR protein at the first membrane-spanning domain (MSD1), stabilizing the channel's open conformation . Electrophysiological studies demonstrate:
The drug decouples ATP hydrolysis from gating kinetics, prolonging channel activation duration from 0.3s to >2s per cycle . This mechanism restores 40-50% of wild-type chloride transport in G551D variants, sufficient for clinical improvement .
Mutation-Specific Responses
Figure 1: Ivacaftor Efficacy by CFTR Mutation Class
Mutation Class | Defect Type | ppFEV₁ Response | Sweat Chloride Reduction |
---|---|---|---|
III (G551D) | Gating | +7.4% | -48.1 mmol/L |
IV (R117H) | Conductance | +4.2% | -34.7 mmol/L |
V (3849+10kb) | Alternative Splicing | +3.1% | -22.9 mmol/L |
Class II mutations (e.g., F508del) show limited monotherapy benefit (ΔppFEV₁ +1.2%) but demonstrate synergy with correctors in combination regimens .
Clinical Efficacy and Long-Term Outcomes
Pulmonary Function Improvements
The GOAL study (n=96) demonstrated sustained ppFEV₁ gains over 5.5 years :
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Adults: +7.4% at 1.5 years (p<0.001), +4.3% at 5.5 years (p=0.02)
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Pediatrics: +2.8% at 1.5 years (p=0.04), stabilization thereafter
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Annualized decline rate: -1.22 ppFEV₁/year vs -2.29 pp/year pre-treatment
Table 2: Comparative Efficacy in Phase 3 Trials
Trial | Duration | ppFEV₁ Δ | Exacerbation Rate Reduction |
---|---|---|---|
STRIVE | 48 weeks | +10.6% | 55% |
PERSIST | 144 weeks | +8.2% | 47% |
BRIO | 24 months | +6.8% | 45% |
Non-Pulmonary Benefits
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Nutritional Status: BMI increased +0.98 kg/m² in adults, +0.67 z-score in children
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Pancreatic Function: 28% reduction in fecal elastase-1 (p=0.003)
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Microbiome: 41% lower P. aeruginosa positivity (OR 0.59, 95% CI 0.42-0.83)
Therapeutic Combinations and Future Directions
Synergistic Regimens
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Elexacaftor/Tezacaftor/Ivacaftor: FEV₁ +14.3% in F508del heterozygotes
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Next-Gen Correctors: GLPG2737 + ivacaftor shows 1.7-fold chloride transport vs triple therapy
Cost-Effectiveness Analysis
Despite annual costs exceeding $300,000 , ICER analyses demonstrate:
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